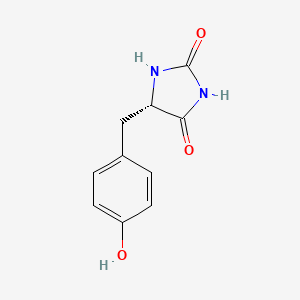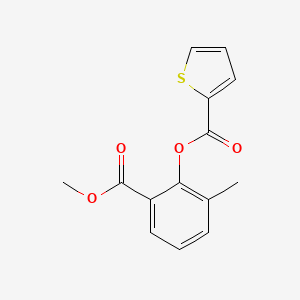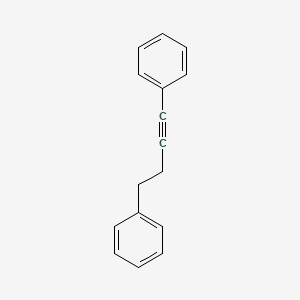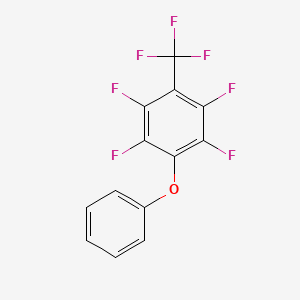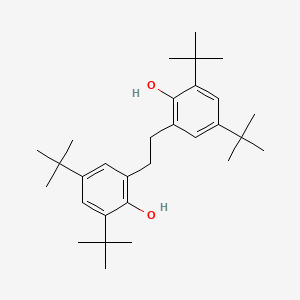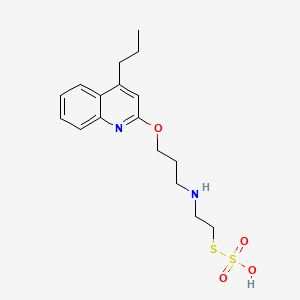
S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a quinoline moiety, a propyl group, and a thiosulfate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Propyl Group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and aluminum chloride as a catalyst.
Formation of the Thiosulfate Ester: The final step involves the reaction of the quinoline derivative with thiosulfuric acid to form the thiosulfate ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology and Medicine:
Drug Development: The compound’s quinoline moiety makes it a candidate for the development of antimalarial drugs or other therapeutic agents.
Biochemical Research: It can be used as a probe to study enzyme interactions or as a building block in the synthesis of biologically active molecules.
Industry:
Agriculture: The compound can be used in the formulation of pesticides or herbicides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiosulfate ester can undergo hydrolysis, releasing reactive sulfur species that can further interact with cellular components.
Comparación Con Compuestos Similares
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and are used as antimalarial agents.
Thiosulfate Esters: Compounds like sodium thiosulfate are used in various industrial applications, including photography and water treatment.
Uniqueness:
Combination of Functional Groups: The unique combination of a quinoline moiety, a propyl group, and a thiosulfate ester in a single molecule provides distinct chemical and biological properties.
Propiedades
Número CAS |
41287-38-1 |
|---|---|
Fórmula molecular |
C17H24N2O4S2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
4-propyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C17H24N2O4S2/c1-2-6-14-13-17(19-16-8-4-3-7-15(14)16)23-11-5-9-18-10-12-24-25(20,21)22/h3-4,7-8,13,18H,2,5-6,9-12H2,1H3,(H,20,21,22) |
Clave InChI |
UCIDKFGCIPMMOX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=NC2=CC=CC=C21)OCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



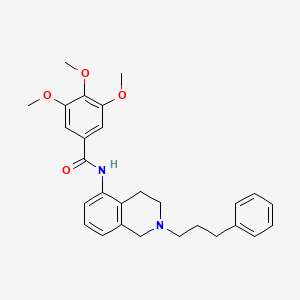
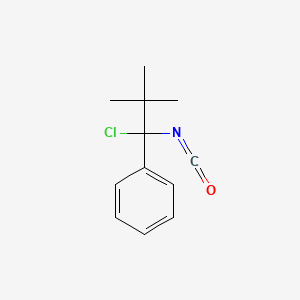
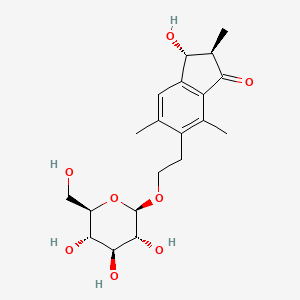
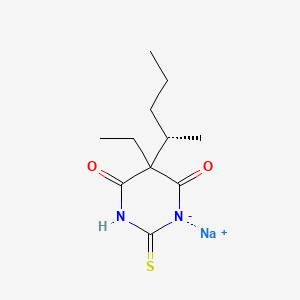
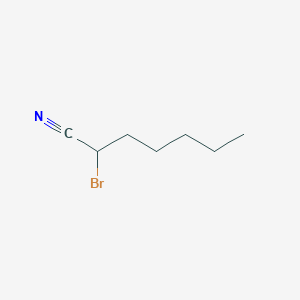
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
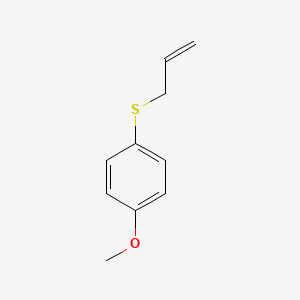
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
